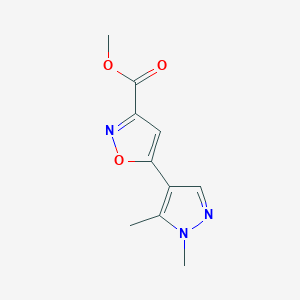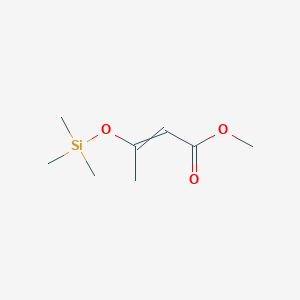![molecular formula C9H19NO B3022540 2-[(Dimethylamino)methyl]cyclohexan-1-ol CAS No. 17589-70-7](/img/structure/B3022540.png)
2-[(Dimethylamino)methyl]cyclohexan-1-ol
Descripción general
Descripción
2-[(Dimethylamino)methyl]cyclohexan-1-ol is an organic compound with the molecular formula C9H19NO. It is a cyclohexanol derivative where a dimethylaminomethyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-[(Dimethylamino)methyl]cyclohexan-1-ol involves the reaction of 2-cyclohexanone with dimethylamine and formaldehyde. This reaction typically occurs under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds through a Mannich reaction mechanism, where the dimethylaminomethyl group is introduced to the cyclohexanone.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions to substitute the dimethylaminomethyl group.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Various cyclohexanol derivatives.
Substitution: Substituted cyclohexanols with different functional groups.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with enzymes and receptors, altering their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Dimethylamino)methyl]cyclohexanone: A ketone derivative with similar structural features.
2-[(Dimethylamino)methyl]cyclohexanol: Another alcohol derivative with a similar functional group arrangement.
Tramadol: A well-known analgesic with a similar dimethylaminomethyl group.
Uniqueness
2-[(Dimethylamino)methyl]cyclohexan-1-ol is unique due to its specific combination of a hydroxyl group and a dimethylaminomethyl group on the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKGSNPSDIYPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288110 | |
| Record name | 2-[(Dimethylamino)methyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17589-70-7 | |
| Record name | 2-[(Dimethylamino)methyl]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17589-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)


![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)


![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)

